molecular formula C14H12ClN5OS2 B2859078 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 886928-76-3

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No. B2859078
CAS RN: 886928-76-3
M. Wt: 365.85
InChI Key: RAJNWESZNSLHTJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating properties of the amine and sulfanyl groups and the electron-withdrawing properties of the triazole ring and the acetamide group could lead to interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the amine group could participate in acid-base reactions, the thiophenyl group could undergo electrophilic aromatic substitution, and the triazole ring could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of an amine group could make the compound basic, and the presence of multiple polar groups could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methodologies for synthesizing compounds related to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide, emphasizing the importance of structural elucidation through various spectroscopic techniques. Such compounds are often synthesized to explore their potential biological activities and applications in medicinal chemistry (Bhattacharjee et al., 2011), (MahyavanshiJyotindra et al., 2011).

Biological Activities

Several studies focus on the antimicrobial, antifungal, and potential antitumor activities of related compounds. This includes evaluating their efficacy against various pathogens and cancer cell lines, providing a foundation for further drug development and therapeutic applications (Sah et al., 2014), (Yurttaş et al., 2015).

Antiviral and Anticancer Research

The potential antiviral and anticancer activities of compounds structurally related to this compound have been a subject of research, with studies aiming to identify novel therapeutic agents that can inhibit viral replication or cancer cell growth (Jenepha Mary et al., 2022).

Molecular Docking and Pharmacokinetic Properties

Research has also explored the molecular docking and pharmacokinetic properties of related compounds, aiming to understand their interaction with biological targets and predict their behavior within the body. This includes analyzing their potential as inhibitors for specific enzymes or receptors, contributing to the drug discovery process (Riaz et al., 2020).

Future Directions

The future research directions for this compound could include exploring its potential biological activity, given the known activities of compounds containing similar functional groups . Additionally, modifications could be made to the structure of the compound to enhance its properties or introduce new functionality.

properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS2/c15-9-3-5-10(6-4-9)17-12(21)8-23-14-19-18-13(20(14)16)11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJNWESZNSLHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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